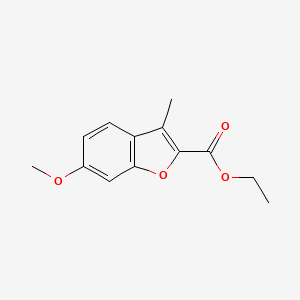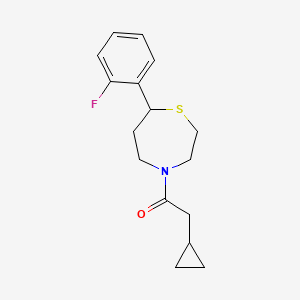![molecular formula C27H28N2O7 B2459626 {[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid CAS No. 864839-78-1](/img/structure/B2459626.png)
{[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid is a useful research compound. Its molecular formula is C27H28N2O7 and its molecular weight is 492.528. The purity is usually 95%.
BenchChem offers high-quality {[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been utilized in the design and synthesis of various thiazolidin-4-ones, which are derived from the core structure of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid. These thiazolidin-4-ones have been explored for their potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
Antimicrobial Activity
- Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and assessed for their antimicrobial activity. These derivatives include Schiff's bases, formic acid N'-[2-(7-hydroxy-2-oxo-2H- chromen-4-yl)acetyl] hydrazide, and others. The antimicrobial efficacy of these compounds has been a focus of research (Čačić et al., 2006).
Antitumor and Antioxidant Activities
- A study on the synthesis of 3-substituted 2-iminocoumarins and acrylamides derived from a similar compound, 7-hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde, has revealed promising antioxidant activities in some of these derivatives, indicating their potential in antitumor and antioxidant research (Bialy & Gouda, 2011).
Application in Heterocyclic Chemistry
- The synthesis of 2H-Pyran-2-ones, fused Pyran-2-ones, and Pyridones bearing a thiazole moiety, utilizing a compound similar to the core structure, demonstrates its importance in the field of heterocyclic chemistry. These synthesized compounds have potential applications in various chemical and pharmaceutical areas (Bondock et al., 2014).
Exploration in Organic Synthesis
- Research on the organic synthesis of compounds like 4-hydroxy-chromen-2-one, which is structurally related to the compound of interest, has shown significant antibacterial activity. This highlights the compound's relevance in synthesizing novel organic compounds with potential antibacterial properties (Behrami & Dobroshi, 2019).
Photodimerization and Smart Material Design
- The compound has also been used in the synthesis of photoactive cellulose derivatives. These derivatives show potential in controlling properties through light-triggered photodimerization, making them of interest in designing smart materials (Wondraczek et al., 2012).
Propiedades
IUPAC Name |
2-[[7-(2,2-dimethylpropanoyloxy)-6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]methoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-6-15-11-16-20(12-19(15)36-26(33)27(2,3)4)35-21(13-34-14-22(30)31)23(24(16)32)25-28-17-9-7-8-10-18(17)29(25)5/h7-12H,6,13-14H2,1-5H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBYTQOMOHKNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C(C)(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


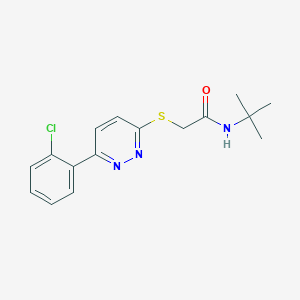
![N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2459546.png)



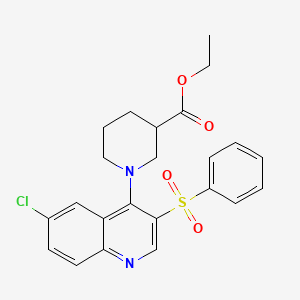

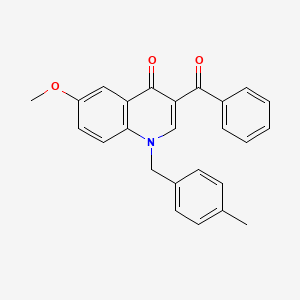
![1,3-dimethyl-6-propyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459559.png)
![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2459560.png)
